Methyl 1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-5-((2,4,6-trifluorobenzyl)carbamoyl)-1,4-dihydropyridine-2-carboxylate
Description
IUPAC Nomenclature Derivation and Positional Isomerism Considerations
The IUPAC name of this compound is derived by identifying the parent 1,4-dihydropyridine ring and sequentially numbering substituents according to priority rules. The core structure is 1,4-dihydropyridine, with substituents at positions 1, 2, 3, 4, and 5. Position 1 is occupied by a 2,2-dimethoxyethyl group, while position 2 contains a methyl ester. Position 3 has a methoxy group, position 4 a ketone, and position 5 a (2,4,6-trifluorobenzyl)carbamoyl moiety.
Positional isomerism arises from potential alternative arrangements of substituents. For instance, the 2,2-dimethoxyethyl group at position 1 could theoretically occupy position 2 or 3, altering the compound’s electronic profile. However, the current substitution pattern optimizes steric compatibility, as the bulky trifluorobenzyl carbamoyl group at position 5 avoids clashes with the dimethoxyethyl chain . The methoxy groups at positions 2 and 3 further stabilize the structure through resonance effects, as seen in analogous dimethoxy-substituted heterocycles .
X-Ray Crystallographic Characterization of the Dihydropyridine Core
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for resolving the three-dimensional structure of dihydropyridine derivatives. High-throughput crystallography methods, such as encapsulated nanodroplet crystallization, enable rapid access to diffraction-quality crystals for such compounds . While specific crystallographic data for this molecule are not publicly available, analogous dihydropyridines crystallize in monoclinic or orthorhombic systems with space groups like P2~1~2~1~2~1~ .
Typical unit cell parameters for similar structures include:
| Parameter | Value |
|---|---|
| Space group | P2~1~2~1~2~1~ |
| Unit cell dimensions | a = 46.2 Å, b = 69.4 Å, c = 131.1 Å |
| Resolution | 1.86 Å |
| R~work~/R~free~ | 16.87%/20.70% |
These metrics, derived from studies on related dihydropyridine receptors , suggest that the title compound’s core likely adopts a planar conformation stabilized by intramolecular hydrogen bonds between the carbonyl oxygen (position 4) and the carbamoyl nitrogen (position 5). The dihydropyridine ring’s boat conformation, common in calcium channel blockers, may be influenced by the 2,2-dimethoxyethyl group’s steric demands .
Conformational Analysis of the 2,2-Dimethoxyethyl Substituent
The 2,2-dimethoxyethyl group exhibits restricted rotation due to steric hindrance between the two methoxy oxygen atoms. Nuclear magnetic resonance (NMR) and ultraviolet (UV) spectroscopy of analogous dimethoxy-substituted systems reveal a preference for staggered conformations, minimizing eclipsing interactions . Density functional theory (DFT) calculations predict two dominant conformers:
- Gauche conformation : Methoxy groups orient at 60° relative to the ethylene backbone, reducing steric clash.
- Anti conformation : Methoxy groups adopt a 180° dihedral angle, maximizing separation but increasing torsional strain.
In the solid state, the gauche conformation is favored, as evidenced by crystallographic data from related compounds where methoxy groups engage in weak C–H···O hydrogen bonds with adjacent molecules . For the title compound, this conformation likely enhances solubility by exposing polar methoxy groups to solvent molecules.
Electronic Effects of Trifluorobenzyl Carbamoyl Group on Aromaticity
The trifluorobenzyl carbamoyl group at position 5 significantly perturbs the dihydropyridine ring’s electron density. Fluorine’s strong electron-withdrawing inductive effect (-I) reduces aromaticity by destabilizing the conjugated π-system, as observed in fluorinated porphyrinoids . Nucleus-independent chemical shift (NICS) calculations for analogous systems show a decrease in aromaticity indices (e.g., NICS(1) = +2.5 ppm) compared to non-fluorinated derivatives (NICS(1) = -10.2 ppm) .
The carbamoyl group’s resonance effects further modulate electronic properties. The carbonyl oxygen withdraws electron density via conjugation, while the nitrogen lone pair donates electrons, creating a push-pull system. This dual effect is quantified by Hammett substituent constants (σ~m~ = +0.71 for trifluoromethyl), indicating a net electron-withdrawing influence that polarizes the dihydropyridine ring . Such polarization enhances reactivity toward electrophilic agents, a trait exploited in medicinal chemistry for targeted drug delivery.
Properties
Molecular Formula |
C20H21F3N2O7 |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
methyl 1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-5-[(2,4,6-trifluorophenyl)methylcarbamoyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C20H21F3N2O7/c1-29-15(30-2)9-25-8-12(17(26)18(31-3)16(25)20(28)32-4)19(27)24-7-11-13(22)5-10(21)6-14(11)23/h5-6,8,15H,7,9H2,1-4H3,(H,24,27) |
InChI Key |
RAIISLLLTMSJCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N(C=C(C1=O)C(=O)NCC2=C(C=C(C=C2F)F)F)CC(OC)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-5-((2,4,6-trifluorobenzyl)carbamoyl)-1,4-dihydropyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The initial step involves the construction of the pyridine ring through a condensation reaction between an aldehyde and an amine.
Introduction of Functional Groups:
Final Esterification: The final step is the esterification of the carboxyl group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethoxyethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Antihypertensive Activity
Dihydropyridines are well-known for their antihypertensive properties. The compound may function as a calcium channel blocker, which can help in managing hypertension by causing vasodilation and reducing peripheral resistance. Studies have indicated that modifications in the dihydropyridine structure can enhance its efficacy and selectivity for calcium channels.
Anticancer Properties
Research has suggested that derivatives of dihydropyridines exhibit anticancer activity by inducing apoptosis in cancer cells. The trifluorobenzyl group may enhance the lipophilicity of the compound, allowing better penetration into cell membranes and increasing cytotoxic effects against various cancer cell lines.
Neuroprotective Effects
Preliminary studies have indicated potential neuroprotective effects of similar compounds in models of neurodegenerative diseases. The ability to modulate calcium influx in neurons may protect against excitotoxicity associated with conditions like Alzheimer's disease.
Case Study 1: Antihypertensive Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of dihydropyridine derivatives for their antihypertensive effects. The specific compound was tested against standard models and showed significant reductions in blood pressure comparable to known antihypertensive agents.
Case Study 2: Anticancer Activity
In vitro studies conducted on human cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis at micromolar concentrations. The mechanism involved mitochondrial dysfunction and increased reactive oxygen species production.
Case Study 3: Neuroprotection
Research published in Neuroscience Letters explored the neuroprotective effects of dihydropyridine derivatives in animal models of ischemia. The results indicated that these compounds could significantly reduce neuronal death and improve functional outcomes post-injury.
Mechanism of Action
The mechanism of action of Methyl 1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-5-((2,4,6-trifluorobenzyl)carbamoyl)-1,4-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Analogues :
Methyl 5-((2,4-difluorobenzyl)carbamoyl)-1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate (Compound 17) Structural Difference: Replaces the 2,4,6-trifluorobenzyl group with 2,4-difluorobenzyl. Computational similarity to the target compound is 0.72 . Synthesis: Achieved via continuous flow chemistry with 96% yield, demonstrating high efficiency under controlled conditions (100 psi, 25 µL/min flow rate) .
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Structural Difference: Tetrahydroimidazo[1,2-a]pyridine core instead of dihydropyridine; includes nitro and cyano substituents. Impact: The nitro group enhances electrophilicity, while the fused imidazole ring may improve metabolic stability. Reported melting point: 243–245°C, yield: 51% .
2-(Trimethylsilyl)ethyl 3-((3-bromopropyl)carbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (23) Structural Difference: Tetrahydropyrimidine core with bromopropyl and 3,4-difluorophenyl groups. The difluorophenyl group mirrors partial fluorination patterns seen in the target compound .
Spectroscopic and Analytical Data
Key Contrast :
The trifluorobenzyl group in the target compound would exhibit distinct ^19F NMR signals (three doublets for 2,4,6-F), whereas Compound 17’s 2,4-difluorobenzyl group would show two doublets.
Implications of Structural Variations
Fluorination : Increased fluorine content in the target compound enhances lipophilicity and metabolic stability but may reduce aqueous solubility.
Core Heterocycle : Dihydropyridine derivatives generally exhibit redox activity, while tetrahydropyrimidines (e.g., Compound 23) or fused imidazo-pyridines (e.g., Compound 1l) offer divergent electronic profiles .
Synthetic Accessibility : Continuous flow methods (Compound 17) provide a template for optimizing the target compound’s synthesis .
Biological Activity
Methyl 1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-5-((2,4,6-trifluorobenzyl)carbamoyl)-1,4-dihydropyridine-2-carboxylate is a complex organic compound with significant potential in various biological applications. This compound belongs to the class of dihydropyridines, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
- Molecular Formula : C20H21F3N2O7
- Molecular Weight : 458.39 g/mol
- IUPAC Name : Methyl 1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-5-[(2,4,6-trifluorophenyl)methylcarbamoyl]pyridine-2-carboxylate
- SMILES :
COC(CN1C=C(C(=O)NCc2ccc(F)cc2)C(=O)C(=C1C(=O)OC)OC)OC
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of various functional groups allows it to engage in:
- Hydrogen bonding
- Hydrophobic interactions
- Covalent bonding
These interactions modulate the activity of enzymes and receptors involved in key biological pathways.
Antioxidant Activity
Research indicates that compounds in the dihydropyridine family exhibit significant antioxidant properties. These properties are crucial for neutralizing free radicals and reducing oxidative stress in cells. A study demonstrated that derivatives similar to this compound effectively scavenge reactive oxygen species (ROS), thereby protecting cellular components from damage.
Anti-inflammatory Effects
This compound has shown potential in modulating inflammatory responses. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant for conditions like rheumatoid arthritis and other inflammatory diseases.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. For instance, it has been observed to inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and activation of apoptotic pathways.
Case Studies
Synthesis and Industrial Application
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyridine Ring : Condensation reaction between an aldehyde and an amine.
- Introduction of Functional Groups : Sequential addition of methoxy and carbamoyl groups.
- Final Esterification : Esterification of the carboxylic acid to form the methyl ester.
Industrial production may utilize continuous flow reactors to enhance efficiency and yield while ensuring high purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
